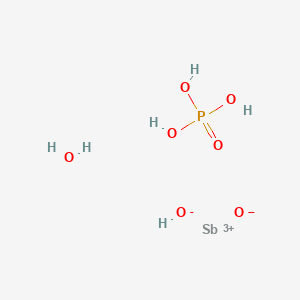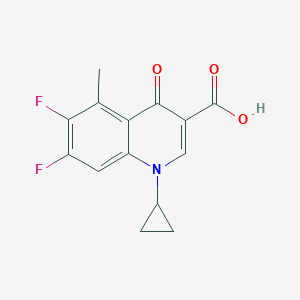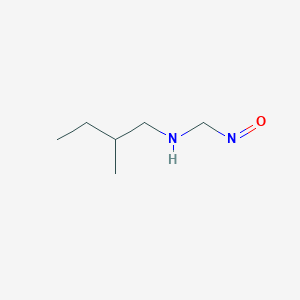
2-Methyl-N-(nitrosomethyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(nitrosomethyl)butan-1-amine, also known as NMBA, is a nitrosamine compound that has been widely studied for its potential use in scientific research. Nitrosamines are known to be carcinogenic, but NMBA has been found to have some unique properties that make it useful in certain applications.
Mecanismo De Acción
The mechanism of action of 2-Methyl-N-(nitrosomethyl)butan-1-amine is not fully understood, but it is believed to be similar to other nitrosamines. It is thought to cause DNA damage by forming adducts with DNA bases, which can lead to mutations and potentially cancer.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-N-(nitrosomethyl)butan-1-amine has been shown to induce tumors in laboratory animals, and it is believed to be a potent carcinogen. It has also been shown to cause DNA damage and mutations in cells. However, the exact biochemical and physiological effects of 2-Methyl-N-(nitrosomethyl)butan-1-amine are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-N-(nitrosomethyl)butan-1-amine in laboratory experiments is that it is a well-characterized compound that can be easily synthesized and purified. It is also relatively stable, which makes it useful for long-term studies. However, one limitation is that it is a potent carcinogen, which can make it difficult to work with in certain applications.
Direcciones Futuras
There are several future directions for research on 2-Methyl-N-(nitrosomethyl)butan-1-amine. One area of interest is in developing new methods for synthesizing and purifying the compound. Another area of interest is in studying the mechanism of action of 2-Methyl-N-(nitrosomethyl)butan-1-amine in more detail, in order to better understand its potential as a carcinogen. Finally, there is interest in developing new applications for 2-Methyl-N-(nitrosomethyl)butan-1-amine in scientific research, such as in the development of new cancer therapies.
Métodos De Síntesis
2-Methyl-N-(nitrosomethyl)butan-1-amine can be synthesized by the reaction of 2-methyl-1-butanol with nitrous acid. This reaction produces a nitrosamine compound that can be purified and used in various research applications.
Aplicaciones Científicas De Investigación
2-Methyl-N-(nitrosomethyl)butan-1-amine has been used in a variety of scientific research applications, including studies on cancer, DNA damage, and mutagenesis. It has also been used as a reference compound in analytical chemistry.
Propiedades
Número CAS |
121432-33-5 |
|---|---|
Nombre del producto |
2-Methyl-N-(nitrosomethyl)butan-1-amine |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
2-methyl-N-(nitrosomethyl)butan-1-amine |
InChI |
InChI=1S/C6H14N2O/c1-3-6(2)4-7-5-8-9/h6-7H,3-5H2,1-2H3 |
Clave InChI |
HPDWXKAIDOKHOC-UHFFFAOYSA-N |
SMILES |
CCC(C)CNCN=O |
SMILES canónico |
CCC(C)CNCN=O |
Sinónimos |
N-nitrosomethyl(2-methylbutyl)amine NM2MBA |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



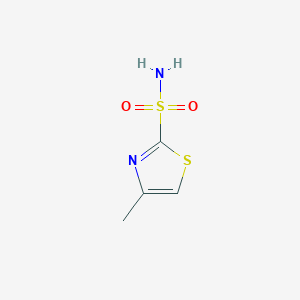
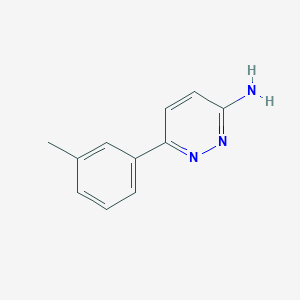
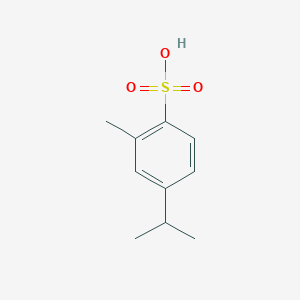
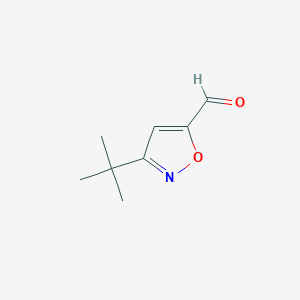
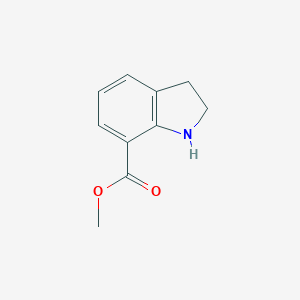
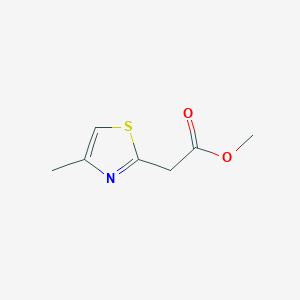
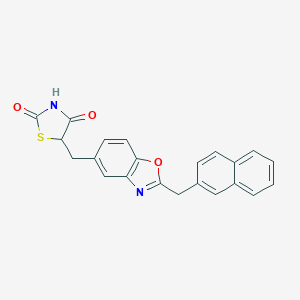
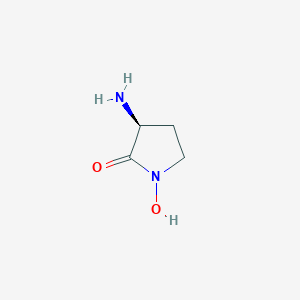

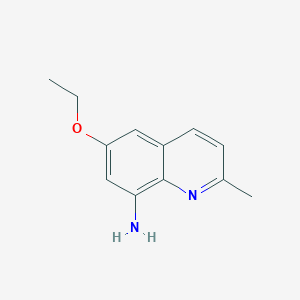
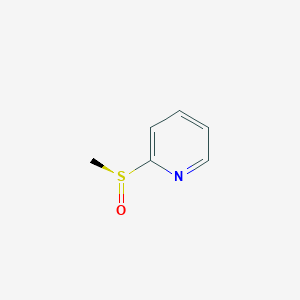
![4,6-Diamino-2-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B40819.png)
